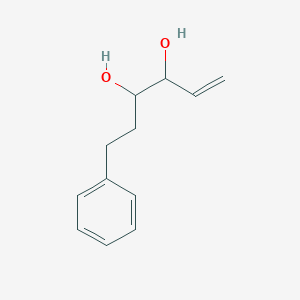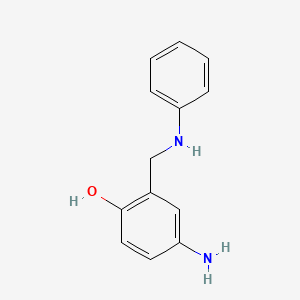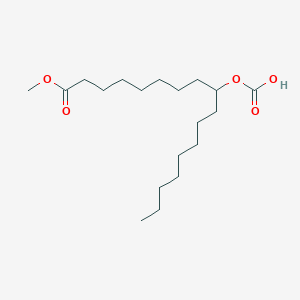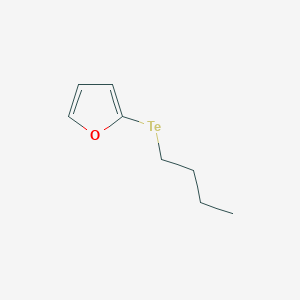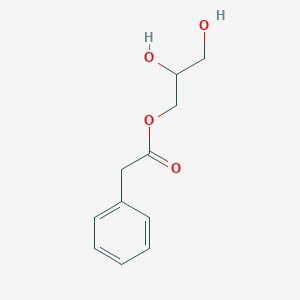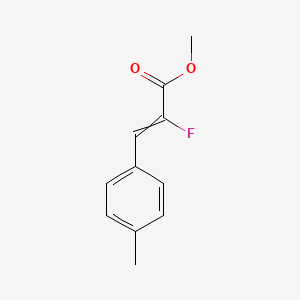
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group and the double bond is substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methyl fluoromalonate in the presence of a base such as sodium hydride. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of methyl 2-fluoro-3-(4-methylphenyl)propanoate.
Substitution: Formation of compounds such as methyl 2-amino-3-(4-methylphenyl)prop-2-enoate.
Applications De Recherche Scientifique
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methylphenyl)prop-2-enoate: Lacks the fluorine substitution, resulting in different chemical properties.
Methyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: Substituted with chlorine instead of fluorine, leading to variations in reactivity and biological activity.
Methyl 2-bromo-3-(4-methylphenyl)prop-2-enoate: Contains a bromine atom, which affects its chemical behavior and applications.
Uniqueness
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
188941-01-7 |
|---|---|
Formule moléculaire |
C11H11FO2 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-7H,1-2H3 |
Clé InChI |
BBQNKWURAYBNIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



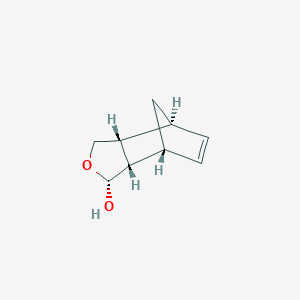
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
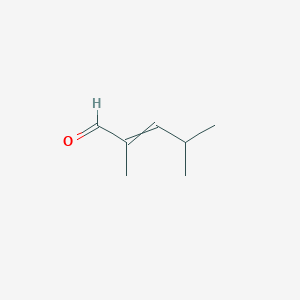
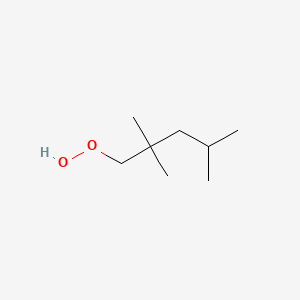
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
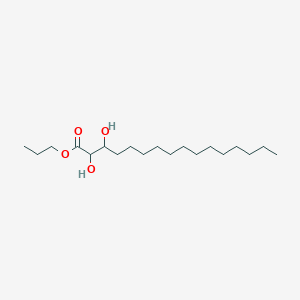
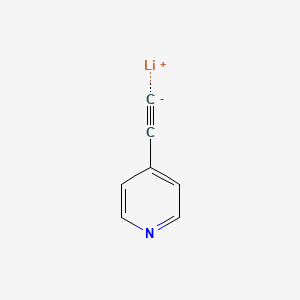
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
